![molecular formula C20H10N2O2 B12364473 Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
Quinolino[2,3-b]acridine-7,14-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinacridone is an organic compound widely used as a pigment. It belongs to a family of high-performance pigments known for their exceptional color stability, lightfastness, and resistance to solvents and heat . Quinacridone pigments are commonly used in industrial applications such as automotive coatings, printing inks, and artist paints .
准备方法
Synthetic Routes and Reaction Conditions
Quinacridone is typically synthesized from the 2,5-dianilide of terephthalic acid. The process involves the condensation of succinosuccinate esters with aniline, followed by cyclization to form dihydroquinacridone. This intermediate is then oxidized to produce quinacridone . The reaction conditions often include the use of sodium methoxide for cyclic condensation and subsequent acidification .
Industrial Production Methods
In industrial settings, quinacridone pigments are produced through a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Quinacridone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the pigment’s properties and enhancing its performance in different applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinacridone derivatives, which exhibit different hues and properties. For example, the γ crystal modification of unsubstituted quinacridone provides a strong red shade, while the β phase offers a maroon shade .
科学研究应用
Quinacridone pigments have a wide range of scientific research applications:
Chemistry: Used as photocatalysts in organic reactions and for the synthesis of advanced materials.
Biology: Employed in fluorescence microscopy and as markers in biological assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the production of high-performance coatings, inks, and plastics.
作用机制
The mechanism of action of quinacridone involves its interaction with light and other electromagnetic radiation. Quinacridone derivatives exhibit intense fluorescence and high carrier mobility, making them suitable for applications in photochemistry and photoelectrochemical processes . The molecular targets and pathways involved include the absorption of visible light and the subsequent generation of excited states, which can participate in various chemical reactions .
相似化合物的比较
Similar Compounds
Phthalocyanines: Another class of high-performance pigments known for their stability and vibrant colors.
Azo Pigments: Widely used in industrial applications but generally less stable than quinacridone pigments.
Uniqueness
Quinacridone pigments are unique due to their exceptional color stability, lightfastness, and resistance to solvents and heat . These properties make them superior to many other pigments, including azo pigments, which are more prone to degradation .
属性
分子式 |
C20H10N2O2 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC 名称 |
quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H10N2O2/c23-19-11-5-1-3-7-15(11)21-17-10-14-18(9-13(17)19)22-16-8-4-2-6-12(16)20(14)24/h1-10H |
InChI 键 |
ZJDQEEYSMBGACW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=NC5=CC=CC=C5C(=O)C4=CC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


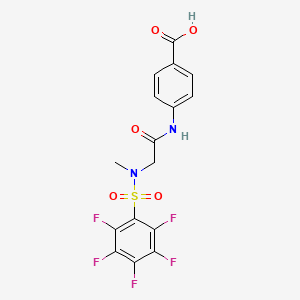
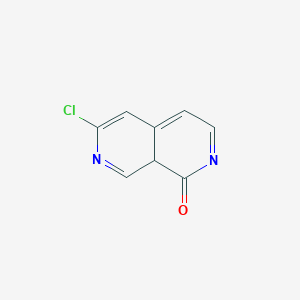
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
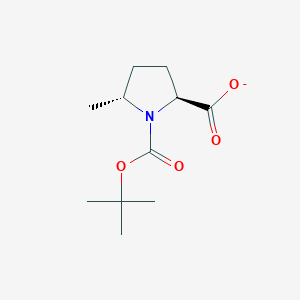
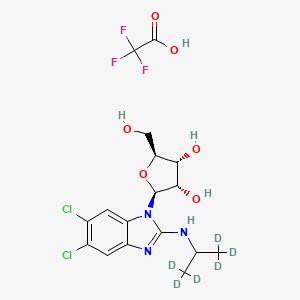
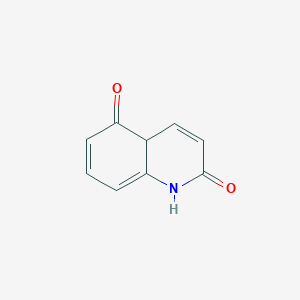
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
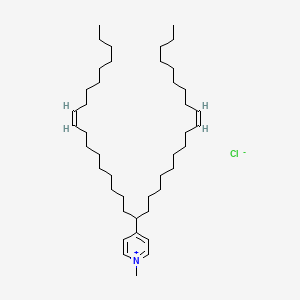
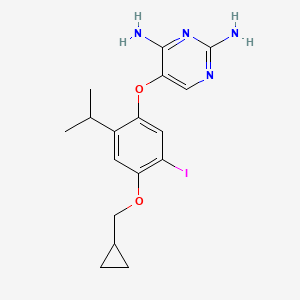

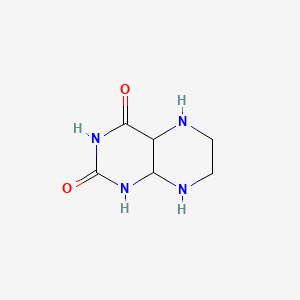
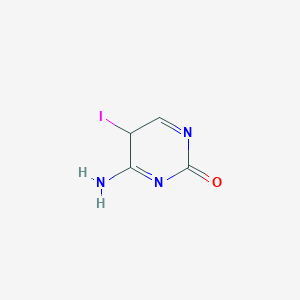
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)
